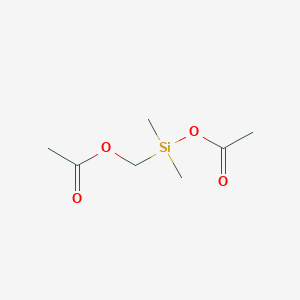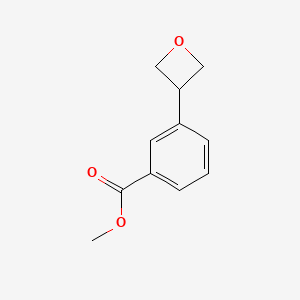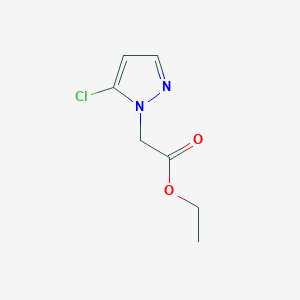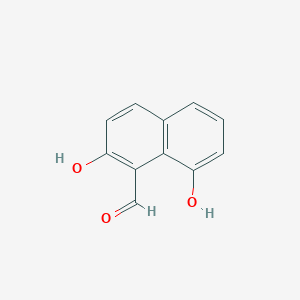
2,8-Dihydroxy-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at positions 2 and 8, and an aldehyde group at position 1. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-1-naphthaldehyde typically involves the hydroxylation of 1-naphthaldehyde. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydroxylation using metal catalysts. These methods are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, yielding 2,8-dihydroxy-1-naphthylmethanol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones
Reduction: 2,8-Dihydroxy-1-naphthylmethanol
Substitution: Various esters and ethers
Wissenschaftliche Forschungsanwendungen
2,8-Dihydroxy-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and other photoluminescent materials.
Wirkmechanismus
The primary mechanism by which 2,8-Dihydroxy-1-naphthaldehyde exerts its effects involves excited-state intramolecular proton transfer (ESIPT). This process leads to significant changes in the compound’s photophysical properties, such as dual fluorescence emission. The molecular targets and pathways involved include the formation of tautomers and the interaction with various molecular environments, which can influence the compound’s behavior under different conditions .
Vergleich Mit ähnlichen Verbindungen
1,8-Dihydroxy-2-naphthaldehyde: Similar in structure but with hydroxyl groups at positions 1 and 8.
2-Hydroxy-1-naphthaldehyde: Lacks one hydroxyl group compared to 2,8-Dihydroxy-1-naphthaldehyde.
2,3-Dihydroxy-1-naphthaldehyde: Hydroxyl groups at positions 2 and 3 instead of 2 and 8.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups, which significantly influences its photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over fluorescence and other photochemical behaviors .
Eigenschaften
Molekularformel |
C11H8O3 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2,8-dihydroxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H8O3/c12-6-8-9(13)5-4-7-2-1-3-10(14)11(7)8/h1-6,13-14H |
InChI-Schlüssel |
UKIFYOKWIOOMJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




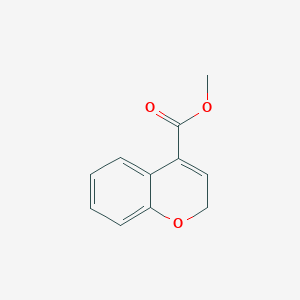
![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)

![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
